Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-
Overview
Description
JNJ-10392980 is a small molecular compound known for its potential therapeutic applications. It is a benzoxazole derivative with the chemical name 2-[4-(2-Piperidin-1-yl-ethoxy)-phenoxy]-benzooxazole . This compound has been studied for its inhibitory effects on leukotriene A4 hydrolase, an enzyme involved in the inflammatory response .
Preparation Methods
The synthesis of JNJ-10392980 involves multiple steps, starting with the preparation of the benzoxazole core. The synthetic route typically includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Ether Formation: The next step involves the formation of an ether linkage between the benzoxazole core and a phenol derivative.
Piperidine Substitution: Finally, the piperidine moiety is introduced through a substitution reaction with an appropriate alkylating agent.
Industrial production methods for JNJ-10392980 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
JNJ-10392980 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the benzoxazole core, potentially leading to the formation of dihydrobenzoxazole derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, it is used as a model compound for studying the reactivity of benzoxazole derivatives and their potential as building blocks for more complex molecules.
Mechanism of Action
JNJ-10392980 exerts its effects by inhibiting leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation . By inhibiting this enzyme, JNJ-10392980 reduces the production of leukotrienes, thereby decreasing inflammation. The molecular targets and pathways involved include the leukotriene biosynthesis pathway and the inflammatory response pathway .
Comparison with Similar Compounds
JNJ-10392980 can be compared with other leukotriene A4 hydrolase inhibitors, such as Bestatin and DG051 . While all these compounds share a common mechanism of action, JNJ-10392980 is unique due to its benzoxazole core and piperidine substitution, which confer specific pharmacokinetic and pharmacodynamic properties . Other similar compounds include SA-6541 and ARC-520, which also target leukotriene A4 hydrolase but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
2-[4-(2-piperidin-1-ylethoxy)phenoxy]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-12-22(13-5-1)14-15-23-16-8-10-17(11-9-16)24-20-21-18-6-2-3-7-19(18)25-20/h2-3,6-11H,1,4-5,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQGASWXUSSORV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)OC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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